N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17(13-8-12-3-1-2-4-14(12)24-18(13)21)19-9-11-5-6-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYINRFRIDYIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-oxochromene-3-carboxylic acid in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate optimizations for yield and purity could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interfere with cell cycle processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analog: 3-Oxo-3H-benzo[f]chromene-2-carboxamide Derivatives
Example Compound : N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a)
- Key Differences :
- The chromene core is benzo[f]-fused (naphthopyrone) rather than the simpler 2H-chromene system.
- Substituent at the carboxamide position is a 3,5-dimethylphenyl group instead of a benzodioxolylmethyl group.
- Synthesis : Synthesized via reaction of 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride with 3,5-dimethylaniline, yielding 74.4% after purification .
- Analytical Data :
Structural Analog: N-((1-Benzylpiperidin-3-yl)methyl)-7-(diethylamino)-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide (1A)
- Key Differences: Incorporates a diethylamino group at the 7-position of the chromene and a methoxyethyl-piperidinylbenzyl substituent. Enhanced solubility due to polar substituents (diethylamino, methoxyethyl).
- Synthesis : Uses oxalyl chloride and triethylamine, analogous to methods for chromene-carbonyl chloride intermediates .
Structural Analog: N-(2-aminoethyl)-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide
- Key Differences :
- Replaces the chromene core with a 1,2,4-oxadiazole heterocycle.
- The benzodioxole group is directly attached to the oxadiazole ring.
- Properties :
Structural Analog: N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide
- Key Differences: Cyclopropanecarboxamide replaces the chromene system. A cyano group is attached to the benzodioxolylmethyl moiety.
- Computational Properties : Acid pKa values and logP data suggest higher hydrophobicity compared to chromene derivatives .
Comparative Analysis Table
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of chromene derivatives, which are known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H15NO6
- IUPAC Name : N-[(2H-1,3-benzodioxol-5-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Molecular Weight : 341.33 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Chromene derivatives have been shown to exhibit significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Activity : Some derivatives within the chromene class have demonstrated antimicrobial effects against a range of bacterial and fungal strains.
Biological Activity Data
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various chromene derivatives, including this compound. The compound was tested using DPPH and ABTS assays, showing a notable reduction in radical species, indicating strong antioxidant potential.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly lowered the production of inflammatory markers such as nitric oxide (NO) and prostaglandins. This suggests its potential use in treating inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
The antimicrobial properties were assessed against various pathogens. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
